Ethyl 2,4-dimethylpentanoate Ethyl 2,4-dimethylpentanoate
Brand Name: Vulcanchem
CAS No.: 172103-12-7
VCID: VC16220429
InChI: InChI=1S/C9H18O2/c1-5-11-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol

Ethyl 2,4-dimethylpentanoate

CAS No.: 172103-12-7

Cat. No.: VC16220429

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dimethylpentanoate - 172103-12-7

Specification

CAS No. 172103-12-7
Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
IUPAC Name ethyl 2,4-dimethylpentanoate
Standard InChI InChI=1S/C9H18O2/c1-5-11-9(10)8(4)6-7(2)3/h7-8H,5-6H2,1-4H3
Standard InChI Key GJIQVHTXXRSNMD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)CC(C)C

Introduction

Structural Characteristics and Nomenclature

Ethyl 2,4-dimethylpentanoate derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules. The parent chain is a five-carbon pentanoate ester, with methyl substituents at the second and fourth carbon atoms and an ethoxy group at the terminal carboxylate position. The molecular structure is represented as:

CH3CH(CH3)CH2CH(CH3)COOCH2CH3\text{CH}_3-\text{CH}(\text{CH}_3)-\text{CH}_2-\text{CH}(\text{CH}_3)-\text{COO}-\text{CH}_2\text{CH}_3

This branching pattern reduces molecular symmetry, impacting physical properties such as boiling point and solubility. The compound’s exact mass is 158.131 g/mol, with a monoisotopic mass of 158.131 atomic mass units .

Synthesis and Industrial Production

Laboratory Synthesis

The ester is typically synthesized via acid-catalyzed esterification between 2,4-dimethylpentanoic acid and ethanol. A common protocol involves:

  • Combining equimolar amounts of the acid and ethanol in the presence of concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as a catalyst.

  • Refluxing the mixture at 80–100°C for 4–6 hours to drive the reaction to completion via Le Chatelier’s principle.

  • Isolating the product through neutralization, washing, and fractional distillation.

Industrial-Scale Manufacturing

Industrial production employs continuous-flow reactors to enhance efficiency. Catalytic methods using solid acids (e.g., ion-exchange resins) reduce corrosion and waste generation. Key parameters include:

  • Temperature: 120–150°C

  • Pressure: 2–5 atm

  • Catalyst loading: 5–10% w/w

Yield optimization exceeds 85% under these conditions.

Physicochemical Properties

Ethyl 2,4-dimethylpentanoate’s properties are benchmarked against linear and branched analogs (Table 1).

Table 1: Comparative Physicochemical Properties of Select Esters

PropertyEthyl 2,4-DimethylpentanoateEthyl HexanoateEthyl 3-Methylpentanoate
Boiling Point (°C)189–192168175–178
Density (g/cm³)0.865–0.8750.8720.879
Refractive Index (20°C)1.412–1.4151.4071.416
Solubility in WaterInsolubleSlightlyInsoluble

The elevated boiling point relative to ethyl hexanoate arises from increased van der Waals interactions due to branching .

Chemical Reactivity and Functional Transformations

Hydrolysis

Under acidic or basic conditions, the ester undergoes hydrolysis to yield 2,4-dimethylpentanoic acid:

C9H18O2+H2OH+/OHC7H14O2+C2H5OH\text{C}_9\text{H}_{18}\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{C}_7\text{H}_{14}\text{O}_2 + \text{C}_2\text{H}_5\text{OH}
  • Acidic conditions: Slow, reversible reaction favored by excess water.

  • Basic conditions: Irreversible saponification producing the carboxylate salt.

Reduction

Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to 2,4-dimethylpentanol:

C9H18O2+LiAlH4C7H16O+LiAlO2+H2O\text{C}_9\text{H}_{18}\text{O}_2 + \text{LiAlH}_4 \rightarrow \text{C}_7\text{H}_{16}\text{O} + \text{LiAlO}_2 + \text{H}_2\text{O}

This reaction proceeds via nucleophilic acyl substitution.

Transesterification

In the presence of alkoxide catalysts, the ethoxy group is replaced by longer-chain alcohols (e.g., methanol), enabling the production of specialty esters for fragrances.

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s fruity odor profile makes it valuable in:

  • Synthetic fruit flavors (e.g., apple, pineapple).

  • Perfume formulations requiring non-polar, long-lasting scent molecules.

Pharmaceutical Intermediates

Its ester group serves as a protecting group in peptide synthesis and prodrug design. Recent studies highlight its role in synthesizing antiviral agents targeting envelope proteins .

Polymer Science

As a plasticizer, it enhances the flexibility of polyvinyl chloride (PVC) by disrupting crystallinity. Its branched structure improves compatibility with polymer matrices compared to linear analogs .

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